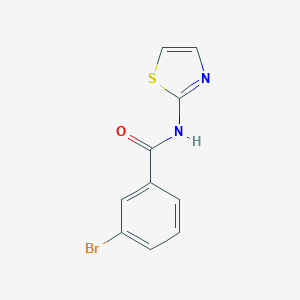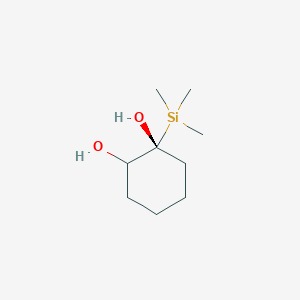
3-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1,3-thiazol-2-yl)benzamide: is a heterocyclic organic compound that features a thiazole ring attached to a benzamide moiety with a bromine atom at the third position of the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The brominated benzamide is then coupled with the thiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-(1,3-thiazol-2-yl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzamides: Products where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Thiazoles: Products with altered oxidation states of the thiazole ring.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Antimicrobial Agents: Investigated for their potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibitors: Studied as inhibitors of specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored for their potential as lead compounds in the development of new pharmaceuticals, particularly for their anti-inflammatory and anticancer activities.
Industry:
Dye Synthesis: Utilized in the synthesis of dyes and pigments due to their chromophoric properties.
Material Science:
作用机制
The mechanism of action of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
相似化合物的比较
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 3-Chloro-N-(1,3-thiazol-2-yl)benzamide
Comparison:
- Position of Halogen: The position of the halogen atom (bromine or chlorine) on the benzene ring can significantly influence the compound’s reactivity and biological activity.
- Electronic Effects: The presence of different halogens (bromine vs. chlorine) can affect the electronic properties of the compound, potentially altering its interaction with molecular targets.
- Biological Activity: Variations in the halogen position and type can lead to differences in antimicrobial, anticancer, and other biological activities.
属性
IUPAC Name |
3-bromo-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCKOLABKUXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-3-[(4-methylphenyl)sulfonyl]-1,7-octadien-4-ol](/img/structure/B420314.png)


![O-[2-(benzylsulfanyl)-1-(4-bromophenyl)vinyl] 4-morpholinecarbothioate](/img/structure/B420317.png)
![5-Iodo-6-[(4-methylphenyl)sulfonyl]-1-cyclooctene](/img/structure/B420318.png)


![2-[(4-Methylphenyl)sulfonyl]-1-phenyl-3-butenyl acetate](/img/structure/B420322.png)
![1-[(4-Tert-butyl-1-cyclohexen-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B420323.png)
![1-Methyl-4-({[(4-methylphenyl)sulfanyl]methyl}sulfonyl)benzene](/img/structure/B420324.png)




